molecular formula C26H20N2O8S3 B4654996 3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid

3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid

Cat. No.: B4654996
M. Wt: 584.6 g/mol
InChI Key: ZNESJDOWFDOBRH-UHFFFAOYSA-N
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Description

3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid is a complex organic compound characterized by its multiple aromatic rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid typically involves multiple steps, including the formation of sulfonyl and sulfamoyl groups. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and sulfamoyl groups play a crucial role in binding to these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[[3-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid: Shares structural similarities but differs in the presence of a chlorine atom.

    4-Formylphenylboronic acid: Another compound with similar functional groups but different applications.

Uniqueness

3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid is unique due to its specific arrangement of sulfonyl and sulfamoyl groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

3-[[4-[4-[(3-carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O8S3/c29-25(30)17-3-1-5-19(15-17)27-38(33,34)23-11-7-21(8-12-23)37-22-9-13-24(14-10-22)39(35,36)28-20-6-2-4-18(16-20)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNESJDOWFDOBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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